1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride
Overview
Description
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride is a useful research compound. Its molecular formula is C21H30Cl2N2O3 and its molecular weight is 429.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-biphenylyloxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride is 428.1633482 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Neurological Research
Studies involving compounds with biphenyl, piperazinyl, and propanol components often explore their potential as treatments for neurological disorders. For example, research on the occupancy of 5-Hydroxytryptamine(1A) (5-HT(1A)) receptors by novel antagonists, such as DU 125530, has shown potential applications in treating anxiety and mood disorders. These studies utilize positron emission tomography (PET) to assess the occupancy of receptors in the human brain, providing insights into the compound's therapeutic potential (Rabiner et al., 2002).
Metabolism and Excretion Studies
Research into the metabolism and excretion of compounds with structures similar to 1-(4-biphenylyloxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride provides valuable information on how these compounds are processed in the body. Studies on compounds like zipeprol have explored how they are metabolized and eliminated, revealing the pathways involved and potential metabolites formed. This research is crucial for understanding the pharmacokinetics and safety profiles of new drugs (Constantin & Pognat, 1978).
Environmental Health and Toxicology
Some studies focus on the environmental health and toxicology aspects of chemical compounds, including their potential effects on human health due to exposure. For instance, research on polychlorinated biphenyls (PCBs) and their metabolites in human tissues provides insights into the environmental and health impacts of these compounds. Understanding the accumulation and toxicological effects of such compounds is essential for assessing risks and developing safety guidelines (Schecter et al., 1994).
Properties
IUPAC Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3.2ClH/c24-15-14-22-10-12-23(13-11-22)16-20(25)17-26-21-8-6-19(7-9-21)18-4-2-1-3-5-18;;/h1-9,20,24-25H,10-17H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYJAPQPFHQGLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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